1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)pyridinium chloride
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Overview
Description
1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)pyridinium chloride is a chemical compound that features a pyridinium ring substituted with a 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)pyridinium chloride typically involves the reaction of 2-methyl-5-nitroimidazole with an appropriate pyridinium precursor under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)pyridinium chloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyridinium ring.
Scientific Research Applications
1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)pyridinium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)pyridinium chloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinium ring may also play a role in the compound’s activity by facilitating interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known antimicrobial agent with a similar imidazole structure.
Tinidazole: Another antimicrobial compound with structural similarities.
Ornidazole: Used for its antiparasitic properties and shares a similar imidazole core.
Uniqueness
1-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl)pyridinium chloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. Its combination of a pyridinium ring and a nitroimidazole moiety makes it a versatile compound for various applications.
Properties
CAS No. |
96515-29-6 |
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Molecular Formula |
C11H13ClN4O2 |
Molecular Weight |
268.70 g/mol |
IUPAC Name |
1-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]pyridin-1-ium;chloride |
InChI |
InChI=1S/C11H13N4O2.ClH/c1-10-12-9-11(15(16)17)14(10)8-7-13-5-3-2-4-6-13;/h2-6,9H,7-8H2,1H3;1H/q+1;/p-1 |
InChI Key |
QBZVRJMCTPUHCG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC=C(N1CC[N+]2=CC=CC=C2)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
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